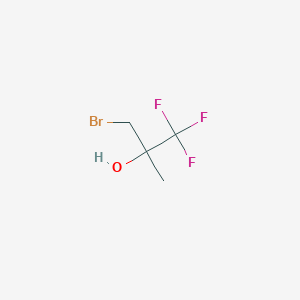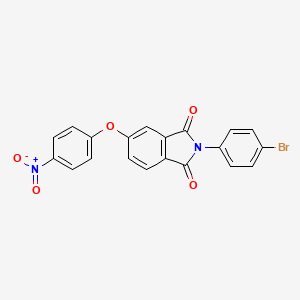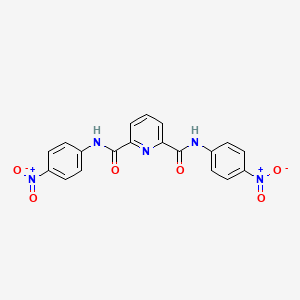
N,N'-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N6-BIS(4-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. This compound is characterized by the presence of two 4-nitrophenyl groups attached to the nitrogen atoms of the pyridine-2,6-dicarboxamide core. It has garnered significant interest in the field of coordination chemistry, synthetic modeling of metalloenzyme active sites, and catalytic organic transformations .
Preparation Methods
The synthesis of N2,N6-BIS(4-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 4-nitroaniline. One common synthetic route includes the reaction of pyridine-2,6-dicarbonyl dichloride with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
N2,N6-BIS(4-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups can be replaced by other substituents under appropriate conditions.
Coordination Chemistry: It forms complexes with metal ions, which can be used in catalysis and other applications.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N2,N6-BIS(4-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has a wide range of scientific research applications:
Coordination Chemistry: It is used to stabilize reactive species and model metalloenzyme active sites.
Sensing and Recognition: It is utilized in the development of sensors and recognition systems for detecting various analytes.
Biological Research: The compound’s ability to form complexes with metal ions makes it useful in studying biological systems and processes.
Mechanism of Action
The mechanism by which N2,N6-BIS(4-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complexed with the compound .
Comparison with Similar Compounds
N2,N6-BIS(4-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE can be compared with other pyridine-2,6-dicarboxamide derivatives, such as:
N2,N6-BIS(2-AMINOPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: This compound has amino groups instead of nitro groups, which affects its reactivity and applications.
N2,N6-BIS(2,6-DIISOPROPYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: This derivative has bulky isopropyl groups, influencing its steric properties and coordination behavior.
The uniqueness of N2,N6-BIS(4-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE lies in its nitro groups, which impart distinct electronic properties and reactivity compared to other derivatives.
Properties
Molecular Formula |
C19H13N5O6 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-N,6-N-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H13N5O6/c25-18(20-12-4-8-14(9-5-12)23(27)28)16-2-1-3-17(22-16)19(26)21-13-6-10-15(11-7-13)24(29)30/h1-11H,(H,20,25)(H,21,26) |
InChI Key |
MGVCXKGITHCUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B11711742.png)
![2-[(3Z)-3-hydrazono-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11711747.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11711753.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711778.png)
![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)
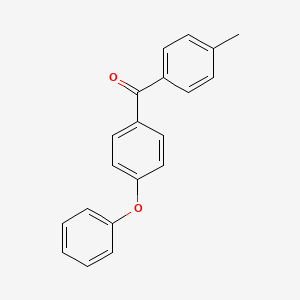
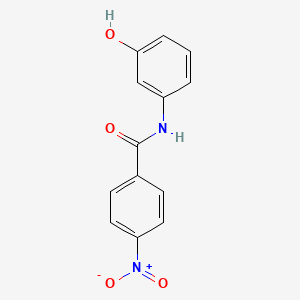
![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)

